(6R-(6alpha,7beta(R*)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as acetoxymethyl, amino, hydroxyphenyl, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the bicyclic core structure, followed by the introduction of the various functional groups. Key steps may include:
Formation of the Bicyclic Core: This step involves the cyclization of precursor molecules under controlled conditions, often using catalysts to facilitate the reaction.
Functional Group Introduction: The acetoxymethyl, amino, hydroxyphenyl, and carboxylic acid groups are introduced through a series of reactions, including acylation, amination, and hydroxylation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* is scaled up using large reactors and optimized reaction conditions to maximize efficiency and yield. The process may involve continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
(6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid* can be compared with other similar compounds, such as:
Penicillins: These antibiotics share a similar bicyclic core structure but differ in their functional groups and spectrum of activity.
Cephalosporins: Another class of antibiotics with a similar core structure but distinct functional groups and mechanisms of action.
Carbapenems: These compounds also share structural similarities but have unique properties that make them effective against a broader range of bacteria.
The uniqueness of (6R-(6alpha,7beta(R)))-3-(Acetoxymethyl)-7-(amino(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Properties
CAS No. |
28894-60-2 |
---|---|
Molecular Formula |
C18H19N3O7S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-8(22)28-6-10-7-29-17-13(16(25)21(17)14(10)18(26)27)20-15(24)12(19)9-2-4-11(23)5-3-9/h2-5,12-13,17,23H,6-7,19H2,1H3,(H,20,24)(H,26,27)/t12-,13-,17-/m1/s1 |
InChI Key |
FALSWZNHFGSOHY-PBFPGSCMSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origin of Product |
United States |
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